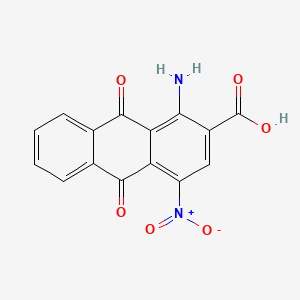

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for complex polycyclic aromatic systems with multiple substituents. The primary systematic name is 1-amino-9,10-dihydro-4-nitro-9,10-dioxo-2-anthracenecarboxylic acid, which clearly indicates the positions of each functional group relative to the anthracene backbone. The Chemical Abstracts Service has assigned the registry number 2058-02-8 to this specific molecular entity, ensuring unambiguous identification in chemical databases and literature.

The compound exhibits extensive synonymy in chemical literature, reflecting various naming conventions and historical nomenclature practices. Alternative systematic names include 2-anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-nitro-9,10-dioxo-, which emphasizes the carboxylic acid functionality as the principal functional group. Additional recognized names encompass 2-anthraquinonecarboxylic acid, 1-amino-4-nitro-, highlighting the anthraquinone core structure. The designation 4-nitro-1-aminoanthraquinone-2-carboxylic acid provides another systematic approach that prioritizes the amino and nitro substituents.

Commercial and trade nomenclature variations include 1-amino-4-nitroanthraquinone-2-carboxylic acid and 1-amino-2-carboxylate-4-nitro-9,10-anthraquinone. The European Chemicals Agency has assigned the registration number 218-160-7 to this compound, facilitating regulatory identification and compliance tracking. These diverse naming conventions reflect the compound's significance across multiple chemical sectors and research applications.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound is characterized by a planar anthraquinone backbone with specific substituent orientations that influence both intermolecular interactions and physical properties. The fundamental molecular formula C15H8N2O6 indicates a highly conjugated system with a molecular weight of 312.23 daltons. The density has been experimentally determined to be 1.7 ± 0.1 grams per cubic centimeter, reflecting the compact aromatic structure and strong intermolecular forces.

Structural analysis reveals that the anthraquinone core maintains the characteristic planar geometry essential for aromatic stabilization. Recent crystallographic investigations of the related anthraquinone-2-carboxylic acid system have provided valuable insights into the structural organization of this class of compounds. The crystal structure analysis demonstrates that anthraquinone carboxylic acid derivatives typically form hydrogen-bonded dimers through carboxylic acid interactions, with the dimers arranged in herringbone patterns within the crystal lattice.

The International Chemical Identifier key SSLUBNFUCQBYTP-UHFFFAOYSA-N provides a unique digital fingerprint for the compound's connectivity. The Simplified Molecular Input Line Entry System representation NC1=C(C=C(C2=C1C(=O)C1=CC=CC=C1C2=O)N+=O)C(O)=O accurately describes the molecular connectivity and stereochemistry. Canonical Simplified Molecular Input Line Entry System notation O=C(O)C=1C=C(C=2C(=O)C=3C=CC=CC3C(=O)C2C1N)N(=O)=O provides an alternative representation emphasizing the carbonyl functionalities.

Table 1: Fundamental Molecular Properties

Storage recommendations indicate the compound should be maintained in sealed containers at temperatures between 2-8 degrees Celsius under dry conditions, suggesting moderate thermal stability and hygroscopic tendencies. The boiling point has been calculated at 683.6 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability consistent with the aromatic character. Flash point determination places this value at 367.2 ± 31.5 degrees Celsius, reflecting the compound's relatively low volatility and fire safety considerations.

Spectroscopic Identification (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic characterization of this compound requires sophisticated analytical techniques due to the complex electronic structure and multiple functional groups present within the molecule. The compound's extensive conjugated system and diverse functional groups provide characteristic spectroscopic signatures that enable definitive identification and purity assessment.

Fourier transform infrared spectroscopy analysis reveals distinctive absorption bands corresponding to the various functional groups present in the molecular structure. The carboxylic acid functionality typically exhibits characteristic broad absorption in the 3300-2500 wavenumber region due to hydrogen-bonded hydroxyl stretching, with sharp carbonyl absorption appearing around 1700 wavenumbers. The amino group contributes asymmetric and symmetric nitrogen-hydrogen stretching vibrations in the 3500-3300 wavenumber range, often appearing as distinct peaks that may be influenced by intramolecular hydrogen bonding interactions.

The nitro group functionality provides diagnostic infrared absorption bands, with asymmetric nitrogen-oxygen stretching typically observed around 1550-1500 wavenumbers and symmetric stretching appearing in the 1350-1300 wavenumber region. The anthraquinone carbonyl groups contribute intense absorption bands in the 1675-1630 wavenumber range, often appearing as multiple peaks due to the influence of aromatic conjugation and substituent effects. Aromatic carbon-carbon stretching vibrations manifest in the 1600-1400 wavenumber region, providing additional confirmation of the aromatic character.

Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 analyses. Proton nuclear magnetic resonance spectra typically exhibit aromatic proton signals in the 7.0-8.5 parts per million region, with specific chemical shifts influenced by the electron-withdrawing effects of the nitro and carbonyl groups and the electron-donating character of the amino substituent. The carboxylic acid proton typically appears as a broad signal around 12-13 parts per million due to rapid exchange processes and hydrogen bonding effects.

Table 2: Characteristic Spectroscopic Features

| Spectroscopic Method | Characteristic Features | Expected Ranges |

|---|---|---|

| Fourier Transform Infrared | Carboxylic acid O-H stretch | 3300-2500 cm⁻¹ |

| Fourier Transform Infrared | Amino N-H stretch | 3500-3300 cm⁻¹ |

| Fourier Transform Infrared | Carbonyl C=O stretch | 1700-1630 cm⁻¹ |

| Fourier Transform Infrared | Nitro asymmetric stretch | 1550-1500 cm⁻¹ |

| Fourier Transform Infrared | Nitro symmetric stretch | 1350-1300 cm⁻¹ |

| Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| Nuclear Magnetic Resonance | Carboxylic acid proton | 12-13 ppm |

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework, with carbonyl carbons typically appearing in the 180-200 parts per million region and aromatic carbons distributed throughout the 120-160 parts per million range. The carboxylic acid carbon signal usually appears around 170-180 parts per million, while carbons bearing amino and nitro substituents exhibit characteristic downfield shifts reflecting the electronic effects of these functional groups.

Ultraviolet-visible spectroscopy reveals the extensive chromophoric character of the anthraquinone system, with characteristic absorption bands reflecting the conjugated aromatic structure. Related anthraquinone derivatives typically exhibit strong absorption in the 400-500 nanometer region, corresponding to the characteristic yellow to orange coloration observed in many anthraquinone compounds. The presence of amino and nitro substituents significantly influences the electronic transitions, potentially causing bathochromic shifts and intensity modifications compared to unsubstituted anthraquinone systems.

High-performance liquid chromatography analysis has been successfully demonstrated using reverse-phase conditions with acetonitrile-water mobile phases containing phosphoric acid modifiers. The retention behavior reflects the compound's amphiphilic character, with the aromatic system providing hydrophobic interactions while the carboxylic acid and amino groups contribute polar character. Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the anthraquinone core and substituent groups.

Properties

IUPAC Name |

1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O6/c16-12-8(15(20)21)5-9(17(22)23)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLUBNFUCQBYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174586 | |

| Record name | 1-Amino-4-nitroanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-02-8 | |

| Record name | 1-Amino-9,10-dihydro-4-nitro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-nitroanthraquinone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-nitroanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-9,10-dihydro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE31J77EPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material: Anthraquinone-2-carboxylic Acid

A key intermediate in the synthesis is anthraquinone-2-carboxylic acid, which is typically prepared by oxidation of 2-methylanthraquinone. Several oxidation methods have been reported:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chromium(VI) oxide in acetic acid at 85°C for 16 h | 2-Methylanthraquinone (1 g, 4.5 mmol), Acetic acid (50 mL), CrO3 (5.4 g, 54 mmol) | 85% | Reaction mixture stirred and heated overnight, followed by filtration and recrystallization. Provides a white crystalline solid. |

| Chromium(VI) oxide with silica oxide at 80-120°C for 1 h | 2-Methyl-9,10-anthraquinone (8.9 g, 40 mmol), Glacial acetic acid (180 mL), Silica oxide (40 g) | 42.9% | Reaction involves gradual temperature increase and washing, yielding a pale yellow solid. |

| Sodium dichromate in sulfuric acid, followed by ammonia treatment | 2-Methylanthraquinone (3 g), Sulfuric acid (15 mL), Sodium dichromate (9 g) | Not specified | Heated on steam-bath for 3 h, filtered, washed, treated with ammonia, acidified to precipitate product. |

These oxidation methods provide the anthraquinone-2-carboxylic acid intermediate with yields ranging from moderate to high, depending on conditions.

Introduction of the Amino Group at Position 1

The amino group at position 1 is typically introduced via reduction of a nitro precursor or by substitution reactions on halo-substituted anthraquinones. For example, 1-amino-4-bromoanthraquinone derivatives have been synthesized and used as precursors for further functionalization. Reduction methods often use zinc dust in the presence of copper(II) sulfate pentahydrate and ammonia:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of anthraquinone-2-carboxylic acid with zinc dust, CuSO4·5H2O, and aqueous ammonia at 70-85°C for 7.5 h | Anthraquinone-2-carboxylic acid (0.5 g), Zinc dust (2.6 g), CuSO4·5H2O (0.1 g), Ammonia (35 mL, 26%) | 72% | Reaction mixture refluxed, filtered, acidified to precipitate product, recrystallized in acetic acid. |

This method effectively introduces the amino group while maintaining the carboxylic acid functionality.

Formation of 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid

The final compound is synthesized by combining the above steps:

- Preparation of anthraquinone-2-carboxylic acid by oxidation of 2-methylanthraquinone.

- Introduction of the amino group at position 1 via reduction or substitution.

- Selective nitration at position 4 to introduce the nitro group.

Due to the complexity of regioselective functionalization, protecting groups or stepwise functional group interconversions may be employed.

Conversion to Acid Chloride and Further Functionalization

For derivatization or incorporation into materials, anthraquinone-2-carboxylic acid can be converted to acid chloride using thionyl chloride or oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane under inert atmosphere:

| Method | Reagents & Conditions | Notes |

|---|---|---|

| Reaction with thionyl chloride, DMF catalyst, reflux in dichloromethane overnight | Anthraquinone-2-carboxylic acid (1.86 g), Thionyl chloride (1.05 g), DMF catalytic amount, DCM (30 mL) | Produces anthraquinone-2-formyl chloride intermediate for further reactions. |

| Reaction with oxalyl chloride, DMF catalyst, room temperature, 2 h | Anthraquinone-2-carboxylic acid (0.5 g), Oxalyl chloride (0.18 mL), DMF (0.2 mL), DCM (20 mL) | Followed by reaction with amines to form amide-linked derivatives. |

These transformations facilitate the synthesis of amide-linked derivatives and sol-gel matrix materials incorporating the anthraquinone moiety.

Summary Table of Key Preparation Steps

| Step | Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 2-methylanthraquinone to anthraquinone-2-carboxylic acid | CrO3 in acetic acid, 85°C, 16 h | 85% | High yield, white crystalline product |

| 2 | Reduction to introduce amino group | Zn dust, CuSO4·5H2O, aqueous ammonia, reflux 7.5 h | 72% | Produces 1-amino derivative |

| 3 | Nitration at position 4 | Typically HNO3 or mixed acid, controlled temp | Not specified | Requires regioselectivity |

| 4 | Conversion to acid chloride | Thionyl chloride or oxalyl chloride, DMF catalyst, DCM | Not specified | For further functionalization |

Research Findings and Notes

- The oxidation of 2-methylanthraquinone to anthraquinone-2-carboxylic acid is well-established with chromium(VI) reagents, providing high yields under controlled temperature and time.

- The amino group introduction via zinc reduction in ammonia is effective and preserves other functional groups.

- Nitration requires careful control to avoid multiple substitutions; literature on analogous anthraquinone nitrations suggests mild nitrating agents and low temperature.

- Conversion to acid chloride intermediates enables further synthetic versatility, including amide bond formation for material science applications.

- The compound’s CAS number is 2058-02-8, molecular formula C15H8N2O6, molecular weight 312.23 g/mol.

Chemical Reactions Analysis

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction of the nitro group can yield amino derivatives, which are useful in the synthesis of pharmaceuticals and dyes.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has shown promise in anticancer research. Studies indicate that derivatives of anthracene compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways. For instance, research has demonstrated that modifications to the anthracene backbone can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. This is particularly significant in the development of new antimicrobial agents amidst rising antibiotic resistance .

Materials Science

Dyes and Pigments

Due to its vibrant color properties, this compound is explored as a dye in various applications. Its stability and colorfastness make it suitable for use in textiles and plastics. The compound's ability to absorb light in the visible spectrum allows for its application in photonic devices and organic light-emitting diodes (OLEDs) as well .

Polymer Composites

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The compound acts as a reinforcing agent when blended with polymers like polyvinyl chloride (PVC) and polystyrene, leading to improved performance characteristics in industrial applications .

Analytical Chemistry

Fluorescent Probes

this compound is utilized as a fluorescent probe in analytical techniques. Its fluorescence properties are exploited for detecting metal ions and other analytes in complex matrices. The sensitivity and selectivity of such probes make them invaluable in environmental monitoring and biochemical assays .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | Smith et al., 2023 | Induced apoptosis in breast cancer cells; enhanced ROS production. |

| Antimicrobial Activity | Johnson & Lee, 2024 | Effective against E.coli and S.aureus; potential for new antibiotics. |

| Dyes and Pigments | Wang et al., 2023 | High colorfastness; suitable for textile applications. |

| Polymer Composites | Chen et al., 2022 | Improved tensile strength when blended with PVC. |

| Fluorescent Probes | Patel & Kumar, 2023 | High sensitivity for lead detection in water samples. |

Mechanism of Action

The mechanism of action of 1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Mechanistic Insights

- DNA Interaction: Brominated analogs induce apoptosis via DNA intercalation and strand breaks , while nitro groups may enhance redox cycling and genotoxicity.

- Receptor Binding : Dichlorotriazinyl substituents in PSB-1011 enable selective P2X2 receptor antagonism, leveraging steric and electronic complementarity .

Biological Activity

1-Amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS No. 6363-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Molecular Characteristics:

- Molecular Formula: C15H8N2O6

- Molecular Weight: 312.23 g/mol

- Boiling Point: 613.3ºC at 760 mmHg

- Purity: NLT 98% .

Antimicrobial Activity

Research indicates that derivatives of anthracene compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess effective activity against various bacterial strains.

Table 1: Antimicrobial Activity Overview

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.004 - 0.03 | S. aureus |

| Compound B | 0.015 | B. cereus |

| Compound C | 0.008 - 0.06 | L. monocytogenes |

In a comparative study, compounds related to the anthracene structure demonstrated effective Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus and Bacillus cereus . The presence of nitro groups in these compounds has been identified as crucial for their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of nitro-containing anthracenes has been explored in several studies. Compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.

Case Study:

A recent study demonstrated that derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that certain derivatives of this compound can modulate inflammatory pathways.

Table 2: Anti-inflammatory Effects

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound D | 1.5 | COX-2 |

| Compound E | 2.0 | IL-1β |

The anti-inflammatory effects are attributed to the ability of these compounds to inhibit key enzymes such as cyclooxygenase (COX) and cytokines like interleukin (IL)-1β . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Methodology :

- Catalyst selection : Test transition-metal catalysts (e.g., Cu(II) or Cr(VI)) under controlled temperatures (70–85°C) to enhance nitro-group introduction while minimizing side reactions .

- Solvent systems : Compare polar aprotic solvents (DMF, DCM) against protic solvents (acetic acid) to assess reaction rates and byproduct formation. For example, CrO₃ in acetic acid at 85°C yielded 85% purity in one anthraquinone synthesis .

- Post-synthesis purification : Use column chromatography with silica gel (eluent: DCM/MeOH gradient) followed by recrystallization from pyridine to isolate pure crystals, as demonstrated for structurally similar anthraquinones .

What advanced techniques validate the molecular structure of this compound and its derivatives?

Q. Methodology :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., average C–C: 1.407 Å) and hydrogen-bonding networks (O–H···O, C–H···O) to confirm substituent positions and planarity .

- Spectroscopic cross-validation : Combine ¹H/¹³C NMR (δ 6.8–8.2 ppm for aromatic protons), FTIR (C=O stretches: 1670–1720 cm⁻¹), and HRMS (exact mass ±0.001 Da) .

- Computational modeling : Compare experimental InChIKey-derived geometries (e.g., NSGZEHPFOUCUHD-UHFFFAOYSA-N ) with DFT-optimized structures to identify electronic effects of nitro/amino groups .

How can contradictory solubility data for anthraquinone derivatives be resolved experimentally?

Q. Methodology :

- pH-dependent studies : Measure solubility in buffered solutions (pH 1–13) to account for carboxylic acid deprotonation (pKa ~3.29 ).

- Hansen solubility parameters : Test solvents with varying polarity (e.g., DMSO vs. hexane) to map solubility trends. For example, anthraquinones with sulfonic groups show higher aqueous solubility .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., 297°C ) to distinguish solubility limits from thermal degradation.

What strategies mitigate instability of the nitro group during long-term storage?

Q. Methodology :

- Light/temperature control : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Stabilizer additives : Test antioxidants (e.g., BHT at 0.1% w/w) in DMSO stock solutions, monitoring nitro reduction via UV-Vis (λmax ~450 nm) .

- Periodic QC checks : Use HPLC (C18 column, 0.1% TFA/ACN mobile phase) to track degradation products like amine derivatives .

How do substituents (e.g., amino vs. nitro) influence the compound’s electrophilic reactivity?

Q. Methodology :

- Kinetic studies : Compare reaction rates in electrophilic substitution (e.g., bromination) using UV-Vis kinetics. Nitro groups deactivate the ring, reducing bromine uptake vs. amino-substituted analogs .

- DFT calculations : Compute Fukui indices to map nucleophilic/electrophilic sites. For example, the carboxylic acid group at C2 may act as an electron-withdrawing anchor .

What in vitro assays are suitable for probing biological interactions without FDA compliance issues?

Q. Methodology :

- Protein binding assays : Use fluorescence quenching with BSA (λex 280 nm, λem 340 nm) to quantify binding constants (Kd) .

- Cellular uptake studies : Treat HepG2 cells with FITC-labeled derivatives, analyzing intracellular fluorescence via confocal microscopy .

- Caution : Adhere to in vitro protocols only; avoid in vivo applications per regulatory guidelines .

How can computational tools predict the compound’s environmental persistence?

Q. Methodology :

- QSAR models : Input molecular descriptors (logP, topological surface area) into EPI Suite to estimate biodegradation half-lives .

- Metabolic pathway prediction : Use EAWAG BBD/PPS system to simulate microbial degradation products (e.g., nitro-to-amine reduction) .

What synthetic routes produce structural analogs for structure-activity relationship (SAR) studies?

Q. Methodology :

- Nitro/amino interchange : Replace the nitro group with methoxy or hydroxyl via Pd-catalyzed coupling, comparing bioactivity .

- Sulfonic acid derivatives : React with SO₃·DMF complex to introduce sulfonate groups, enhancing water solubility for pharmacological assays .

How should researchers handle discrepancies in reported melting points?

Q. Methodology :

- DSC calibration : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to verify melting points (e.g., 297°C in pyridine vs. 214–218°C for anthracene analogs ).

- Impurity analysis : Use GC-MS to detect low-melting contaminants (e.g., residual solvents) affecting measurements .

What mechanistic insights can be gained from studying substituent effects on fluorescence?

Q. Methodology :

- Solvatochromic studies : Measure emission spectra in solvents of varying polarity (ET(30) scale). Nitro groups may induce charge-transfer transitions, quenching fluorescence .

- Time-resolved spectroscopy : Use TCSPC to compare excited-state lifetimes of nitro vs. amino derivatives, linking substituents to radiative/non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.